molecular formula C10H6BrClOS B8464311 3-(2-Bromoacetyl)-5-chlorobenzo[b]thiophen

3-(2-Bromoacetyl)-5-chlorobenzo[b]thiophen

Cat. No. B8464311
M. Wt: 289.58 g/mol
InChI Key: CCABJUHDHUCPDQ-UHFFFAOYSA-N
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Patent
US05869492

Procedure details

Phenyltrimethylammonium tribromide (3.6 g) was added in portions under nitrogen over 30 minutes to a stirred suspension of 3-acetyl-5-chlorobenzo[b]thiophen (2 g) in tetrahydrofuran (25 ml), then the mixture was stirred at ambient temperature for 3 hours and filtered. The filter cake was washed with tetrahydrofuran (10 ml), then the filtrate and washings were combined, and the solvent removed in vacuo to leave 3-(2-bromoacetyl)-5-chlorobenzo[b]thiophen as a grey solid (4.2 g) which was used without purification.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.[C:34]([C:37]1[C:38]2[CH:45]=[C:44]([Cl:46])[CH:43]=[CH:42][C:39]=2[S:40][CH:41]=1)(=[O:36])[CH3:35]>O1CCCC1>[Br:1][CH2:35][C:34]([C:37]1[C:38]2[CH:45]=[C:44]([Cl:46])[CH:43]=[CH:42][C:39]=2[S:40][CH:41]=1)=[O:36] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C=1C2=C(SC1)C=CC(=C2)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with tetrahydrofuran (10 ml)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC(=O)C=1C2=C(SC1)C=CC(=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 261.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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